molecular formula C10H12FNO B13054018 (S)-7-Fluoro-6-methylchroman-4-amine

(S)-7-Fluoro-6-methylchroman-4-amine

Cat. No.: B13054018
M. Wt: 181.21 g/mol
InChI Key: NILXMEHNSZWRCD-VIFPVBQESA-N
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Description

(S)-7-Fluoro-6-methylchroman-4-amine is a chiral compound with a unique structure that includes a fluorine atom, a methyl group, and an amine group attached to a chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-6-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Amine Introduction: The amine group can be introduced through reductive amination using an appropriate amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-6-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form a secondary or tertiary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, and appropriate solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with substituted fluorine atoms.

Scientific Research Applications

(S)-7-Fluoro-6-methylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(S)-7-Fluoro-6-methylchroman-4-amine can be compared with other similar compounds, such as:

    7-Fluoro-6-methylchroman-4-amine: Lacks the chiral center, which may affect its biological activity.

    7-Fluoro-6-methylchroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical and biological properties.

    6-Methylchroman-4-amine: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4S)-7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

NILXMEHNSZWRCD-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1F)OCC[C@@H]2N

Canonical SMILES

CC1=CC2=C(C=C1F)OCCC2N

Origin of Product

United States

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